molecular formula C10H12ClNO2 B6281882 methyl 2,3-dihydro-1H-indole-2-carboxylate hydrochloride CAS No. 198016-53-4

methyl 2,3-dihydro-1H-indole-2-carboxylate hydrochloride

Cat. No.: B6281882
CAS No.: 198016-53-4
M. Wt: 213.66 g/mol
InChI Key: FEJNUJIJMMGHMS-UHFFFAOYSA-N
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Description

Methyl 2,3-dihydro-1H-indole-2-carboxylate hydrochloride is a chemical compound that belongs to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs.

Preparation Methods

The synthesis of methyl 2,3-dihydro-1H-indole-2-carboxylate hydrochloride typically involves the Fischer indole synthesis. This method uses hydrazine and an aldehyde or ketone under acidic conditions to form the indole ring. For this specific compound, the reaction involves the use of hydrazine and a suitable precursor under reflux conditions with acetic acid and hydrochloric acid . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.

Chemical Reactions Analysis

Methyl 2,3-dihydro-1H-indole-2-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the indole ring into more oxidized forms, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, leading to the formation of reduced indole derivatives.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while reduction can produce dihydroindole derivatives.

Scientific Research Applications

Methyl 2,3-dihydro-1H-indole-2-carboxylate hydrochloride has several scientific research applications:

Comparison with Similar Compounds

Methyl 2,3-dihydro-1H-indole-2-carboxylate hydrochloride can be compared with other indole derivatives such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

198016-53-4

Molecular Formula

C10H12ClNO2

Molecular Weight

213.66 g/mol

IUPAC Name

methyl 2,3-dihydro-1H-indole-2-carboxylate;hydrochloride

InChI

InChI=1S/C10H11NO2.ClH/c1-13-10(12)9-6-7-4-2-3-5-8(7)11-9;/h2-5,9,11H,6H2,1H3;1H

InChI Key

FEJNUJIJMMGHMS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC2=CC=CC=C2N1.Cl

Purity

95

Origin of Product

United States

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